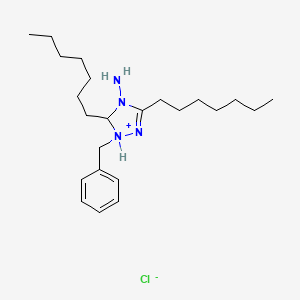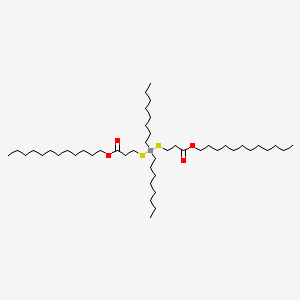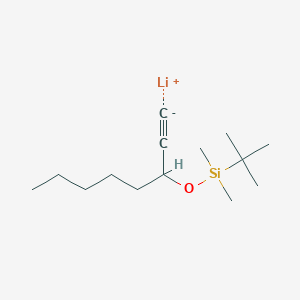
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, benzyl, and diheptyl groups The chloride ion is associated with the positively charged triazolium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with diheptyl ketone in the presence of hydrazine hydrate can lead to the formation of the triazole ring. The final step involves the quaternization of the triazole nitrogen with benzyl chloride to yield the triazolium chloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazolium ion can be reduced to the corresponding triazole.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the triazolium ion can produce the corresponding triazole.
Aplicaciones Científicas De Investigación
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional substituents.
Benzyltriazole: A triazole ring substituted with a benzyl group.
Diheptyltriazole: A triazole ring substituted with diheptyl groups.
Uniqueness
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amino, benzyl, and diheptyl groups, along with the triazolium ion, makes this compound versatile for various applications .
Propiedades
Número CAS |
59944-46-6 |
|---|---|
Fórmula molecular |
C23H41ClN4 |
Peso molecular |
409.0 g/mol |
Nombre IUPAC |
1-benzyl-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C23H40N4.ClH/c1-3-5-7-9-14-18-22-25-26(20-21-16-12-11-13-17-21)23(27(22)24)19-15-10-8-6-4-2;/h11-13,16-17,23H,3-10,14-15,18-20,24H2,1-2H3;1H |
Clave InChI |
XUXBKVKKOZZQRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1[NH+](N=C(N1N)CCCCCCC)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)

![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)



![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)

![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
